
1-Methyl-1-(4-nitrobenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(4-nitrobenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organocatalysis, and material science. This compound features a guanidine core substituted with a methyl group and a 4-nitrobenzyl group, making it a valuable scaffold for further chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1-(4-nitrobenzyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. The process begins with the α-addition of N-chlorophthalimide to isocyanide, forming an imidoyl chloride intermediate. This intermediate then undergoes nucleophilic attack by an amine, resulting in the formation of the desired guanidine product . This method offers high yields and mild reaction conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentrations can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-(4-nitrobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The guanidine core can be reduced to form different derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1-Methyl-1-(4-aminobenzyl)guanidine.
Reduction: The major products include various reduced guanidine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in different substituted guanidine compounds.
Aplicaciones Científicas De Investigación
1-Methyl-1-(4-nitrobenzyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(4-nitrobenzyl)guanidine involves its interaction with specific molecular targets. For example, as an inhibitor of the main protease (Mpro) of SARS-CoV-2, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication . The guanidine group plays a crucial role in forming hydrogen bonds and other interactions with the target protein, enhancing its inhibitory effect.
Comparación Con Compuestos Similares
1-Methyl-1-(4-nitrobenzyl)guanidine can be compared with other guanidine derivatives such as:
1-Methyl-1-(4-aminobenzyl)guanidine: Similar structure but with an amino group instead of a nitro group.
1-Methyl-1-(4-chlorobenzyl)guanidine: Similar structure but with a chloro group instead of a nitro group.
1-Methyl-1-(4-methylbenzyl)guanidine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
1-methyl-1-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-12(9(10)11)6-7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3,(H3,10,11) |
Clave InChI |
FTIZIRTUHSQZKQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


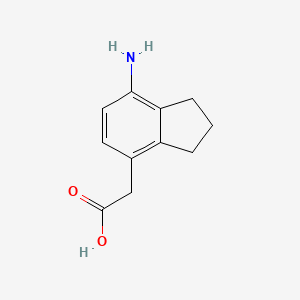
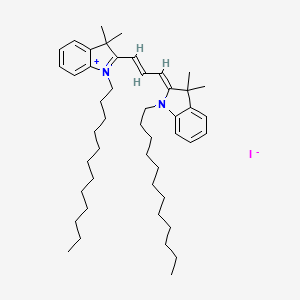
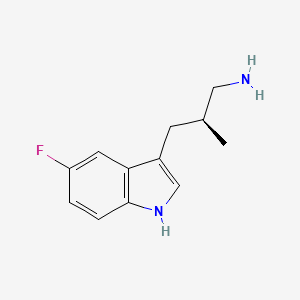
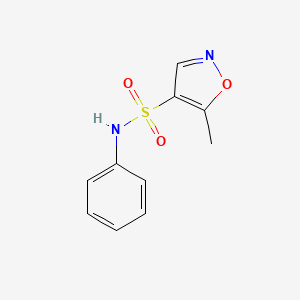
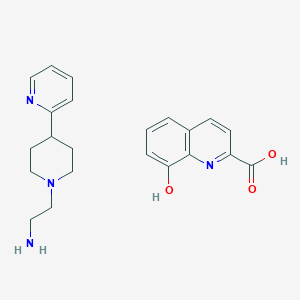
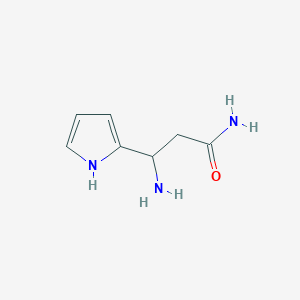
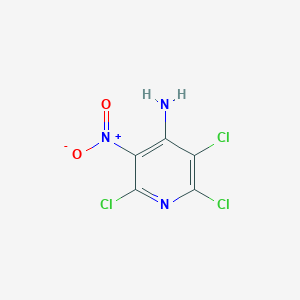
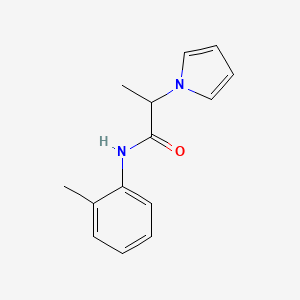

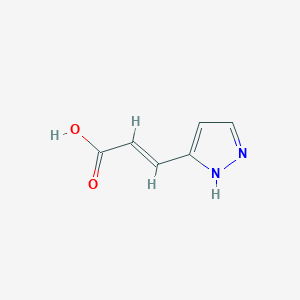
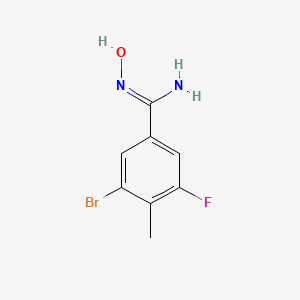
![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
